4-(3-Nitrophenoxy)benzamide as a Scaffold for DUB Inhibitor Development
4-(3-Nitrophenoxy)benzamide shares the core diaryl ether benzamide scaffold with 4-(2-nitrophenoxy)benzamide, a validated DUB inhibitor pharmacophore. The 3-nitro regioisomer is expected to exhibit distinct binding modes in DUB pockets, offering a critical SAR probe for optimizing antiviral potency and selectivity. While direct IC50 data for the 3-nitro compound are not publicly available, the 2-nitro series demonstrates antiviral IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus [1]. The 3-nitro variant provides a structurally divergent starting point to assess positional effects on target engagement.
| Evidence Dimension | Antiviral activity (IC50 range) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 4-(2-Nitrophenoxy)benzamide derivatives: IC50 = 10.22–44.68 μM |
| Quantified Difference | N/A – data pending |
| Conditions | In vitro antiviral screening against Adenovirus, HSV-1, coxsackievirus in cell culture |
Why This Matters
This establishes a precedent for the diaryl ether benzamide scaffold in antiviral drug discovery, and the 3-nitro analog enables SAR exploration not possible with the 2-nitro series.
- [1] Abdallah AE, Alesawy MS, Eissa SI, et al. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New J Chem. 2021;45(36):16557-16571. View Source
